

# Application Notes and Protocols for Covi-ox in Lipid Stability Studies

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## Compound of Interest

Compound Name: Covi-ox

Cat. No.: B120575

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## Introduction

Lipid oxidation is a critical factor affecting the shelf-life, nutritional quality, and sensory attributes of food, pharmaceuticals, and cosmetic products. The oxidative degradation of lipids leads to the formation of off-flavors, rancidity, and potentially toxic compounds. **Covi-ox®**, a brand of natural mixed tocopherols (Vitamin E), is a widely utilized antioxidant to inhibit lipid oxidation and enhance product stability. This document provides detailed application notes and experimental protocols for evaluating the efficacy of **Covi-ox®** in lipid stability studies.

**Covi-ox®** is a concentrated form of natural mixed tocopherols, typically containing a blend of alpha-, beta-, gamma-, and delta-tocopherols, which act synergistically to provide superior antioxidant protection compared to individual tocopherol isomers.[1] The different forms, such as **Covi-ox®** T-50 and T-70, indicate the total tocopherol concentration. These antioxidants are effective in preventing oxidative rancidity in fats and oils without negatively impacting the flavor of the products.[2]

## Data Presentation

The following tables summarize the quantitative effects of **Covi-ox®** and other tocopherol preparations on key lipid stability parameters.

Table 1: Effect of **Covi-ox®** on the Stability of Anhydrous Butter Fat (Ghee) During Accelerated Storage at 63°C

Treatment	Peroxide Value (meq O2/kg) after 6 weeks	Acid Value (mg KOH/g) after 6 weeks	Free Fatty Acids (%) after 6 weeks	TBA Value (mg malonaldehyde/kg) after 4 months in cookies
Control (No Antioxidant)	25.5	0.58	0.29	0.45
Covi-ox® T-50 (0.02%)	15.2	0.45	0.23	0.28
Covi-ox® T-70 (0.02%)	9.8	0.38	0.19	0.21

Data synthesized from a study on the stabilization of anhydrous butter fat.

Table 2: Effect of  $\alpha$ -Tocopherol Concentration on the Oxidative Stability of a Horse Oil-in-Water Emulsion Stored at 40°C for 30 Days

$\alpha$ -Tocopherol Concentration (ppm)	Peroxide Value (mmol/kg oil)	Thiobarbituric Acid-Reactive Substances (TBARS) Value (mmol/kg oil)
0 (Control)	13.76	Higher than treated samples
100	8.81	Lower than control and 500 ppm
200	8.86	Lower than control and 500 ppm
500	12.46	Higher than 100 and 200 ppm

Data from a study on the effect of  $\alpha$ -tocopherol on the oxidative stability of an oil-in-water emulsion.[3]

## Experimental Protocols

### Accelerated Shelf-Life Study Using the Schaal Oven Test

This method is designed to accelerate the oxidation process by exposing the lipid samples to elevated temperatures.[2]

Objective: To evaluate the effectiveness of **Covi-ox**® in preventing lipid oxidation in an oil or fat sample under accelerated conditions.

Materials:

- Lipid sample (e.g., vegetable oil, animal fat)
- **Covi-ox**® T-70 (or other desired grade)
- Glass vials or beakers
- Forced-air oven
- Analytical balance
- Reagents for Peroxide Value and TBARS analysis

Procedure:

- Sample Preparation:
  - Prepare a control sample of the lipid without any added antioxidant.
  - Prepare experimental samples by adding **Covi-ox**® T-70 to the lipid at various concentrations. Recommended concentrations for most oils and fats range from 100 ppm to 400 ppm, while highly polyunsaturated oils may require up to 2000 ppm. It is advisable to test at least three different concentrations to determine the optimal level.
  - Thoroughly mix the **Covi-ox**® into the lipid to ensure uniform distribution.

- Incubation:
  - Aliquot 20-50 g of each sample (control and experimental) into separate, labeled, open glass containers.
  - Place the containers in a forced-air oven set to a constant temperature, typically between 40°C and 60°C.[\[2\]](#)
- Sampling and Analysis:
  - At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours, and then weekly), remove an aliquot from each sample for analysis.
  - Perform Peroxide Value (PV) and Thiobarbituric Acid Reactive Substances (TBARS) assays on each aliquot to monitor the extent of primary and secondary oxidation, respectively.
  - Continue the study until the lipid samples show significant signs of oxidation (e.g., a sharp increase in PV or TBARS values, or detectable rancid odor).

## Determination of Peroxide Value (PV)

The Peroxide Value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.

Materials:

- Lipid sample
- Acetic acid-chloroform solution (3:2 v/v)
- Saturated potassium iodide (KI) solution
- Distilled water
- 0.1 N Sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution (standardized)
- 1% Starch indicator solution

- Erlenmeyer flasks
- Burette

#### Procedure:

- Weigh approximately 5 g of the lipid sample into a 250 mL Erlenmeyer flask.
- Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
- Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for 1 minute.
- Add 30 mL of distilled water and mix thoroughly.
- Titrate the liberated iodine with the standardized 0.1 N  $\text{Na}_2\text{S}_2\text{O}_3$  solution, swirling continuously, until the yellow iodine color almost disappears.
- Add 1-2 mL of starch indicator solution, which will turn the solution blue.
- Continue the titration with vigorous swirling until the blue color disappears completely.
- Record the volume of  $\text{Na}_2\text{S}_2\text{O}_3$  solution used.
- Perform a blank titration without the lipid sample.
- Calculation: Peroxide Value (meq  $\text{O}_2$ /kg) =  $((S - B) * N * 1000) / W$  Where:
  - S = Volume of titrant for the sample (mL)
  - B = Volume of titrant for the blank (mL)
  - N = Normality of the  $\text{Na}_2\text{S}_2\text{O}_3$  solution
  - W = Weight of the sample (g)

## Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay measures malondialdehyde (MDA) and other aldehydes, which are secondary products of lipid oxidation.

**Materials:**

- Lipid sample
- Thiobarbituric acid (TBA) reagent (0.375% w/v TBA in 15% w/v trichloroacetic acid and 0.25 N HCl)
- 1,1,3,3-Tetramethoxypropane (TMP) for standard curve
- Test tubes
- Water bath (95-100°C)
- Spectrophotometer

**Procedure:**

- Weigh 0.1-0.2 g of the lipid sample into a test tube.
- Add 3 mL of the TBA reagent to the test tube.
- Mix thoroughly using a vortex mixer.
- Heat the tubes in a boiling water bath for 15 minutes.
- Cool the tubes in an ice bath for 10 minutes.
- Centrifuge the tubes at 3000 rpm for 15 minutes.
- Measure the absorbance of the supernatant at 532 nm.
- Standard Curve: Prepare a standard curve using TMP, which hydrolyzes to form MDA.
- Calculation: Determine the concentration of TBARS in the sample from the standard curve and express the results as mg of MDA per kg of sample.

## Sensory Evaluation of Lipid Rancidity

Sensory analysis is crucial for determining the consumer acceptability of a product and correlating chemical data with perceivable off-flavors.

Objective: To assess the effect of **Covi-ox®** on the development of rancid flavors and odors in a lipid sample.

Materials:

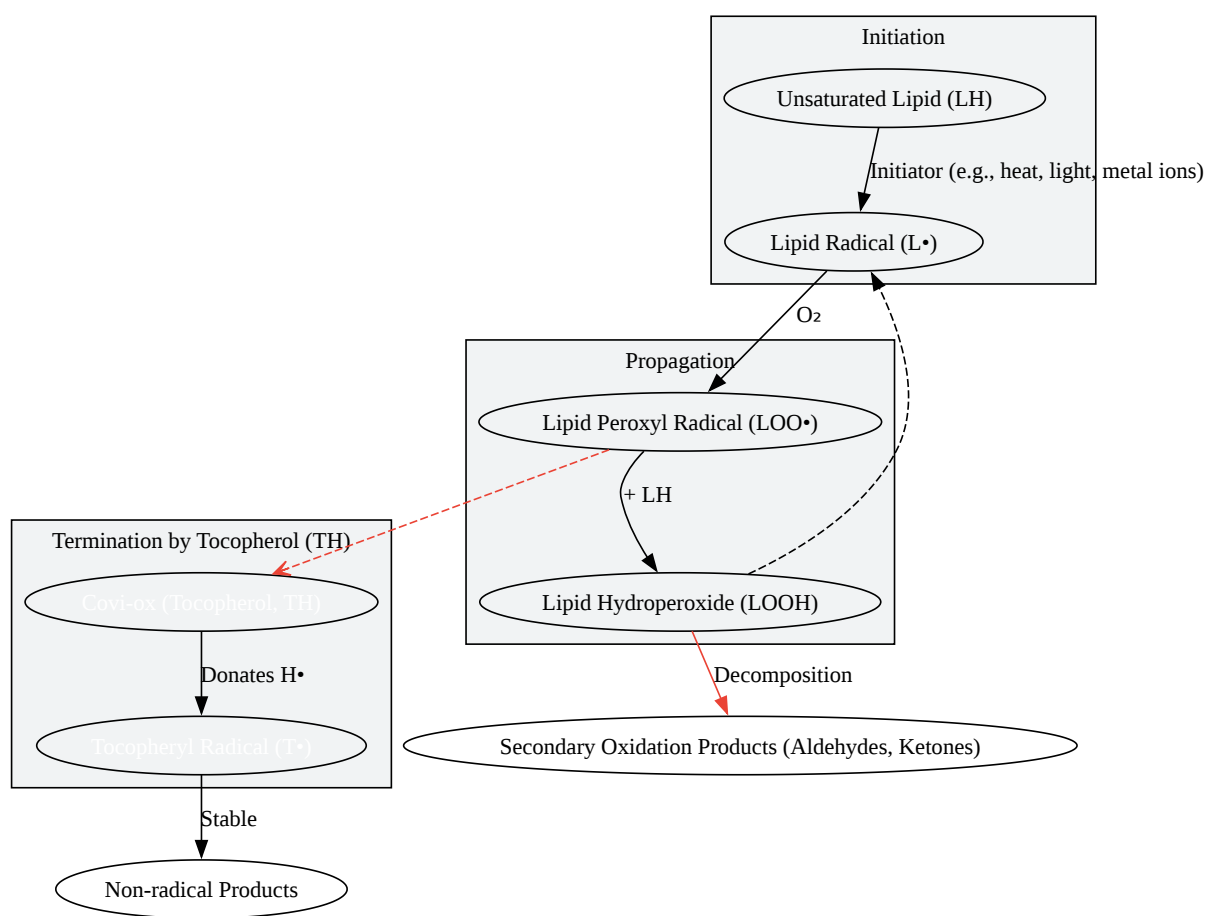
- Lipid samples (control and treated with **Covi-ox®**) from the accelerated shelf-life study.
- Trained sensory panel (8-12 panelists).
- Odor-free tasting glasses.
- Water and unsalted crackers for palate cleansing.
- Sensory evaluation booths with controlled lighting and ventilation.

Procedure:

- Panelist Training: Train panelists to recognize and score the intensity of rancid and other relevant off-odors and flavors using reference standards.
- Sample Presentation: Present the coded samples to the panelists in a randomized order.
- Evaluation:
  - Odor: Instruct panelists to sniff the headspace of each sample and rate the intensity of any rancid or other off-odors on a structured scale (e.g., a 9-point hedonic scale or a line scale).
  - Flavor: Instruct panelists to take a small amount of the oil into their mouths, coat their palate, and rate the intensity of any rancid or other off-flavors.
- Data Analysis: Analyze the sensory scores statistically (e.g., using ANOVA) to determine if there are significant differences between the control and the **Covi-ox®** treated samples.

## Visualizations

## Antioxidant Mechanism of Tocopherols (Covi-ox®)



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## Experimental Workflow for Lipid Stability Study



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// Nodes A [label="Sample Preparation\n- Control (Lipid only)\n- Experimental (Lipid + Covi-ox\n- Covi-ox® at different concentrations)", fillcolor="#F1F3F4"]; B [label="Accelerated Storage\n(Schaal Oven Test at 40-60°C)", fillcolor="#FBBC05"]; C [label="Periodic Sampling\n(e.g., 0, 24, 48, 72, 96h, weekly)", fillcolor="#F1F3F4"]; D [label="Chemical Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Peroxide Value (PV)\n- Primary Oxidation", fillcolor="#FFFFFF"]; F [label="TBARS Assay\n- Secondary Oxidation", fillcolor="#FFFFFF"]; G [label="Sensory Evaluation\n- Rancidity Assessment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Data Analysis & Interpretation\n- Compare control vs. experimental\n- Determine optimal Covi-ox® concentration", fillcolor="#F1F3F4"];
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// Edges A -> B; B -> C; C -> D; C -> G; D -> E; D -> F; {E, F, G} -> H; } END_DOT Workflow for evaluating the efficacy of Covi-ox® in a lipid stability study.
```

## Conclusion

**Covi-ox**®, a natural blend of mixed tocopherols, serves as an effective antioxidant in retarding lipid oxidation in a variety of systems. The provided protocols for accelerated shelf-life testing, peroxide value determination, TBARS assay, and sensory evaluation offer a comprehensive framework for researchers and drug development professionals to assess the stabilizing effects of **Covi-ox**®. The quantitative data presented demonstrates the significant impact of **Covi-ox**® on improving lipid stability. By implementing these methodologies, the optimal concentration of **Covi-ox**® can be determined to extend the shelf-life and maintain the quality of lipid-containing products.

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## References

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